2-Methyl-1-oxo-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-2-yl acetate
Description
The compound 2-Methyl-1-oxo-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-2-yl acetate features a pyrrolidine ring substituted at the 3-position with a quinoxalin-2-yloxy group.
Properties
IUPAC Name |
[2-methyl-1-oxo-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)propan-2-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-12(22)25-18(2,3)17(23)21-9-8-13(11-21)24-16-10-19-14-6-4-5-7-15(14)20-16/h4-7,10,13H,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMKEZLEJRQMMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)N1CCC(C1)OC2=NC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Quinoxaline Core
The quinoxaline nucleus is typically synthesized via the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under mild acidic or catalytic conditions. For example, reacting o-phenylenediamine with ethyl pyruvate in n-butanol yields 2-hydroxy-3-methylquinoxaline, a precursor for further functionalization. Chlorination of this intermediate using phosphorus oxychloride (POCl₃) produces 2-chloro-3-methylquinoxaline, which serves as a key electrophilic intermediate.
Key Reaction:
$$
\text{o-Phenylenediamine} + \text{Ethyl Pyruvate} \xrightarrow{\text{n-butanol, Δ}} \text{2-Hydroxy-3-methylquinoxaline} \xrightarrow{\text{POCl}_3} \text{2-Chloro-3-methylquinoxaline}
$$
Etherification with Quinoxalin-2-Yloxy Group
The 3-position of the pyrrolidine ring is functionalized with a quinoxalin-2-yloxy group through an Ullmann-type coupling. Using copper(I) iodide as a catalyst, 3-hydroxypyrrolidine reacts with 2-chloroquinoxaline in dimethylformamide (DMF) at 120°C to form 3-(quinoxalin-2-yloxy)pyrrolidine.
Optimization Insight:
- Excess potassium carbonate improves ether bond formation.
- Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.
Acetylation of the Propan-2-Yl Intermediate
The final acetylation step involves reacting 2-methyl-1-oxo-1-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)propan-2-ol with acetic anhydride in the presence of a base such as triethylamine. This esterification proceeds under anhydrous conditions at 0–5°C to minimize side reactions.
Mechanism:
$$
\text{Alcohol} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Acetate Ester}
$$
Yield Data:
| Starting Material | Product Yield | Purity (HPLC) |
|---|---|---|
| 2-Methyl-1-oxo-propan-2-ol derivative | 78% | 98.5% |
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Industrial protocols employ continuous flow reactors to enhance scalability and safety. For example, the SNAr reaction between 2-chloroquinoxaline and pyrrolidine derivatives is conducted in a plug-flow reactor at 100°C, reducing reaction time from 8 hours to 45 minutes.
Green Chemistry Innovations
Polymer-supported reagents, such as MP-TsOH (macroporous polystyrene-supported tosic acid), streamline purification by adsorbing excess reagents and byproducts. This approach increases yield from 70% to 94% while reducing solvent waste.
Comparative Efficiency:
| Method | Yield (Lab Scale) | Yield (Industrial Scale) |
|---|---|---|
| Batch Reactor | 78% | 65% |
| Continuous Flow | 82% | 88% |
Analytical Characterization
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm reveals a single peak at 98.5% purity, with retention time matching synthetic standards.
Challenges and Mitigation Strategies
Regioselectivity in Ether Formation
Competing O- vs. N-alkylation is mitigated by using bulky bases (e.g., DBU) and low temperatures.
Stability of the Acetate Group
Hydrolysis of the acetate ester under basic conditions is minimized by storing the product at –20°C in anhydrous dimethyl sulfoxide (DMSO).
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-oxo-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce quinoxaline derivatives with reduced functional groups .
Scientific Research Applications
2-Methyl-1-oxo-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-2-yl acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1-oxo-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-2-yl acetate involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The pyrrolidine ring may enhance the compound’s binding affinity and specificity, while the acetate group can influence its solubility and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Radiotracer Analog: (R)-7-(2-[18F]Fluoroethoxy)-6-methoxy-4-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)quinazoline ([18F]IV)
Structural Similarities :
- Both compounds share a pyrrolidine-1-yl core substituted with a quinoxalin-2-yloxy group.
- The quinazoline scaffold in [18F]IV is replaced by an acetylated methyl-oxo-propane group in the target compound.
Functional Differences :
- [18F]IV is a radiolabeled compound synthesized via a two-step radiosynthesis using [18F]fluoride, indicating its application in positron emission tomography (PET) imaging .
- The target compound’s acetate group may enhance solubility or serve as a prodrug moiety, contrasting with [18F]IV’s fluoroethoxy and methoxy groups, which optimize radiotracer stability and target binding.
Table 1: Key Properties of Radiotracer Analog vs. Target Compound
Antimicrobial Natural Products: (−)-8-Hydroxy-3-(4-hydroxypentyl)-3,4-dihydroisocoumarin and Related Compounds
Structural Similarities :
- Both classes incorporate pyrrolidine or pyrrolidinone rings, though the natural products feature fused isocoumarin or acrylic acid moieties .
Functional Differences :
- The natural products exhibit antimicrobial activity , likely due to their isocoumarin and α,β-unsaturated ester systems, which disrupt microbial membranes or enzymes .
Kinase Inhibitors: 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine Derivatives
Structural Similarities :
Functional Differences :
- The kinase inhibitors are optimized for cancer treatment via TRK pathway blockade, whereas the target compound’s quinoxaline moiety may confer affinity for other targets (e.g., topoisomerases or adenosine receptors).
- The acetate group in the target compound could modulate bioavailability, contrasting with the kinase inhibitors’ lipophilic substituents.
Table 2: Therapeutic Potential of Kinase Inhibitors vs. Target Compound
Table 3: Structural and Functional Comparison Overview
Biological Activity
2-Methyl-1-oxo-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-2-yl acetate, also known by its CAS number 2097894-85-2, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a quinoxaline moiety, a pyrrolidine ring, and an acetate group, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 343.4 g/mol. The structure includes functional groups that are known to interact with various biological targets, enhancing its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₃O₄ |
| Molecular Weight | 343.4 g/mol |
| CAS Number | 2097894-85-2 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The quinoxaline moiety has been shown to inhibit certain kinases and enzymes involved in cancer progression, while the pyrrolidine ring may enhance binding affinity to these targets. The acetate group influences solubility and bioavailability, crucial for effective therapeutic action.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds featuring similar structural motifs. For instance, quinoxaline derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC-3) cells.
In a comparative study, several quinoxaline derivatives exhibited varying degrees of growth inhibition at concentrations ranging from 10 µM to 25 µM. Notably, compounds structurally related to this compound showed promising results:
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 3a | MDA-MB-231 | 48 |
| 3b | MDA-MB-231 | 28 |
| 3c | MDA-MB-231 | 37 |
| 4g | PC-3 | 38 |
These findings suggest that the compound may serve as a lead structure for further development in anticancer therapies.
Anti-inflammatory Activity
Quinoxaline derivatives have also been evaluated for their anti-inflammatory properties. Compounds similar to 2-Methyl-1-oxo have been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, indicating their potential as anti-inflammatory agents.
Other Biological Activities
Beyond anticancer and anti-inflammatory effects, derivatives of quinoxaline have been explored for antimicrobial activity. Studies indicate that certain analogs possess significant inhibitory effects against various bacterial strains, suggesting a broad spectrum of biological activity.
Case Studies
A notable case study involved the synthesis and evaluation of several quinoxaline derivatives where the focus was on their ability to inhibit target proteins involved in cancer cell proliferation. The study utilized MTS assays to quantify cell viability after treatment with these compounds over a period of 72 hours.
Q & A
Q. Optimization Considerations :
- Temperature : Elevated temperatures (80–120°C) improve reaction rates but may degrade heat-sensitive intermediates.
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), verified by HPLC .
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Intermediate formation | Quinoxalin-2-ol, pyrrolidine, DIAD, PPh₃, THF, 0°C → RT | 72% | |
| Acetylation | Acetic anhydride, DMAP, DCM, reflux | 89% |
Basic: Which analytical techniques are most effective for confirming the purity and structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., quinoxaline aromatic signals at δ 8.2–8.5 ppm; pyrrolidine N–O linkage confirmed by splitting patterns) .
- 2D NMR (COSY, HSQC) : Resolves complex spin systems and confirms connectivity .
- Mass Spectrometry (MS) :
- High-Resolution MS (HRMS) : Validates molecular formula (e.g., [M+H]⁺ expected for C₁₉H₂₂N₃O₄: 356.1608) .
- HPLC-PDA : Quantifies purity (>98%) and detects impurities (e.g., column: C18, mobile phase: MeCN/H₂O gradient) .
Advanced: How can computational methods predict the biological activity of this compound?
Answer:
- Molecular Docking :
- Pharmacophore Modeling : Identifies critical functional groups (e.g., quinoxaline’s π-π stacking ability) for activity .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .
Advanced: How can contradictions in spectroscopic data during structural elucidation be resolved?
Answer:
- Contradiction Example : Discrepancies in ¹³C NMR chemical shifts due to tautomerism or solvent effects.
- Resolution Strategies :
Advanced: How do reaction conditions influence by-product formation during synthesis?
Answer:
- By-Products :
- Impurity A : Unreacted quinoxalin-2-ol (retention time 8.2 min in HPLC) .
- Impurity B : Over-acetylation product (mass 398.18 [M+H]⁺) .
- Mitigation Strategies :
- Stoichiometric Control : Limit acetic anhydride to 1.1 equivalents .
- Low-Temperature Quenching : Prevents decomposition of intermediates .
Basic: What experimental design considerations are critical for studying the compound’s reactivity?
Answer:
- Functional Group Compatibility :
- Kinetic Monitoring : Use in-situ FTIR or LC-MS to track reaction progress .
Advanced: What role does the quinoxaline moiety play in pharmacological activity?
Answer:
- Mechanistic Insights :
- Evaluation Methods :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
